molecular formula C12H16N4O3S B2867155 N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide CAS No. 2411278-76-5

N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide

Cat. No. B2867155
CAS RN: 2411278-76-5
M. Wt: 296.35
InChI Key: DENIEPWFHKZFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines involved in immune function. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines that play a critical role in immune function, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules and ultimately reduces the production of cytokines.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of various cytokines involved in immune function, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to a reduction in inflammation and disease activity in patients with autoimmune diseases. This compound has also been shown to reduce the activation of T cells and B cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. However, this compound also has some limitations. It is a relatively non-specific inhibitor, and can inhibit other JAK family members at high concentrations. It also has a short half-life in vivo, which can limit its effectiveness.

Future Directions

There are several future directions for research on N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide. One area of interest is the development of more specific JAK3 inhibitors that do not inhibit other JAK family members. Another area of interest is the use of this compound in combination with other therapies, such as biologic agents, to improve clinical outcomes in patients with autoimmune diseases. Finally, there is interest in the use of this compound in other disease states, such as cancer, where JAK3 signaling plays a role in tumor growth and progression.

Synthesis Methods

The synthesis of N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 2-methyl-2-propene-1-sulfonic acid with methylamine to form N-methyl-2-methylsulfonylprop-2-enamide. This compound is then reacted with ethyl cyanoacetate to form N-(2-cyano-2-methylpropyl)-2-methylsulfonylprop-2-enamide. The final step involves the reaction of this compound with 2-amino-5-methylpyrimidine-4-carboxamide to form this compound.

Scientific Research Applications

N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. It has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound works by inhibiting the JAK3 signaling pathway, which is involved in the production of cytokines that contribute to inflammation.

properties

IUPAC Name

N-(2-cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-8-5-14-11(20(4,18)19)16-9(8)10(17)15-7-12(2,3)6-13/h5H,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENIEPWFHKZFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)NCC(C)(C)C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.